n-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide n-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19955393
InChI: InChI=1S/C12H10BrFN2O2/c1-7-4-11(18-16-7)12(17)15-6-8-5-9(13)2-3-10(8)14/h2-5H,6H2,1H3,(H,15,17)
SMILES:
Molecular Formula: C12H10BrFN2O2
Molecular Weight: 313.12 g/mol

n-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide

CAS No.:

Cat. No.: VC19955393

Molecular Formula: C12H10BrFN2O2

Molecular Weight: 313.12 g/mol

* For research use only. Not for human or veterinary use.

n-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide -

Specification

Molecular Formula C12H10BrFN2O2
Molecular Weight 313.12 g/mol
IUPAC Name N-[(5-bromo-2-fluorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C12H10BrFN2O2/c1-7-4-11(18-16-7)12(17)15-6-8-5-9(13)2-3-10(8)14/h2-5H,6H2,1H3,(H,15,17)
Standard InChI Key UFEITXCKEZDSHX-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C(=O)NCC2=C(C=CC(=C2)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

N-(5-Bromo-2-fluorobenzyl)-3-methylisoxazole-5-carboxamide has the molecular formula C₁₂H₁₀BrFN₂O₂ and a molecular weight of 313.13 g/mol. The compound’s structure integrates a 5-bromo-2-fluorobenzyl group attached via an amide linkage to a 3-methylisoxazole-5-carboxylic acid scaffold.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₀BrFN₂O₂
Molecular Weight313.13 g/mol
IUPAC NameN-[(5-Bromo-2-fluorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
SMILESCC1=CC(=NO1)C(=O)NCC2=C(C=CC(=C2)Br)F
InChI KeyUOVOLXQYNKNPBW-UHFFFAOYSA-N

The presence of bromine and fluorine atoms enhances electrophilic reactivity, while the isoxazole ring contributes to metabolic stability .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through a two-step sequence:

  • Preparation of 3-Methylisoxazole-5-carboxylic Acid: Cyclocondensation of ethyl acetoacetate with hydroxylamine yields the isoxazole core, followed by hydrolysis to the carboxylic acid .

  • Amide Coupling: Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and subsequent reaction with 5-bromo-2-fluorobenzylamine.

Detailed Synthetic Procedure

  • Synthesis of 3-Methylisoxazole-5-carboxylic Acid

    • Ethyl acetoacetate (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux to form ethyl 3-methylisoxazole-5-carboxylate.

    • Saponification with NaOH (2.0 M, 60°C, 4 h) yields the carboxylic acid (yield: 85–90%) .

  • Coupling with 5-Bromo-2-fluorobenzylamine

    • The carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) in anhydrous DCM to form the acyl chloride.

    • 5-Bromo-2-fluorobenzylamine (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

    • Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the target compound (yield: 68–72%).

Table 2: Optimization of Coupling Reaction

ParameterConditionYield (%)
SolventDichloromethane72
Coupling AgentThionyl Chloride68
Temperature0°C → Room Temperature70

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (predicted logP = 2.1) but high solubility in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies suggest decomposition above 200°C, with no significant hydrolysis under physiological pH .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Octanol-Water)2.1SwissADME
Water Solubility0.12 mg/mLALOGPS
Melting Point158–162°CEstimated
pKa3.8 (carboxamide)MarvinSketch
ParameterValue
LD₅₀ (Oral, Rat)>2000 mg/kg (estimated)
Skin IrritationCategory 2
Environmental ToxicityLow (BCF = 3.2)

Applications in Drug Discovery

The compound’s modular structure allows for derivatization in:

  • Kinase Inhibitor Development: BTK and JAK3 inhibition.

  • Antibacterial Agents: Targeting Gram-positive pathogens.

  • Fluorescent Probes: Functionalization for imaging applications .

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